molecular formula C31H32N4O2 B13373117 2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide

2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide

Cat. No.: B13373117
M. Wt: 492.6 g/mol
InChI Key: WYGJNBGDZLUSEY-RUMWWMSVSA-N
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Description

2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes hydroxy, methylphenyl, piperidinyl, and quinolinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide, followed by the introduction of the piperidinyl and quinolinyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the quinolinyl group, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and quinolinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted analogs with modified functional groups.

Scientific Research Applications

2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
  • 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
  • 2-hydroxy-2,2-bis(3-methoxyphenyl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

2-hydroxy-2,2-bis(3-methylphenyl)-N-[(E)-(2-piperidin-1-ylquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C31H32N4O2/c1-22-10-8-13-26(18-22)31(37,27-14-9-11-23(2)19-27)30(36)34-32-21-25-20-24-12-4-5-15-28(24)33-29(25)35-16-6-3-7-17-35/h4-5,8-15,18-21,37H,3,6-7,16-17H2,1-2H3,(H,34,36)/b32-21+

InChI Key

WYGJNBGDZLUSEY-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C/C3=CC4=CC=CC=C4N=C3N5CCCCC5)O

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=CC3=CC4=CC=CC=C4N=C3N5CCCCC5)O

Origin of Product

United States

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